1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone
Description
1-(2,6-Dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazol-1(3H)-yl core modified with a 3-methyl substituent and sulfone (2,2-dioxide) groups. The ethanone linker connects this moiety to a 2,6-dimethylmorpholino group, a saturated six-membered ring containing oxygen and nitrogen atoms.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-8-17(9-12(2)22-11)15(19)10-18-14-7-5-4-6-13(14)16(3)23(18,20)21/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWZUPTCDVXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antifungal and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The structure of the compound can be broken down into significant functional groups that contribute to its biological activity. The presence of a morpholine ring and a thiadiazole moiety are notable features that may influence its interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to the one . For instance, derivatives containing thiadiazole structures have shown promising activity against various fungal pathogens:
- In Vitro Studies : Compounds with similar structures exhibited moderate antifungal activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum at concentrations around 200 µg/mL .
- Efficacy Comparison : One study indicated that certain derivatives could inhibit radial growth by more than 60%, demonstrating significant antifungal potential .
Anticancer Activity
The anticancer potential of related compounds has also been investigated:
- Cell Line Studies : Research on similar thiadiazole derivatives has shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For example, some derivatives exhibited GI50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
- Mechanistic Insights : In silico studies suggested that these compounds interact with key proteins involved in cell cycle regulation and apoptosis, such as caspase-3 and p53 .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Fungi | Concentration (µg/mL) | % Inhibition |
|---|---|---|---|
| Compound A | B. cinerea | 200 | 92% |
| Compound B | R. solani | 200 | 60% |
| Compound C | S. sclerotiorum | 200 | 65% |
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound D | HeLa | 8.12 ± 0.43 |
| Compound E | MCF-7 | 3.18 ± 0.11 |
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal efficacy of a series of thiadiazole derivatives, compound 1d was identified as having superior protective properties compared to established fungicides like tiadinil. It completely inhibited leaf damage in treated plants, showcasing its potential as a new candidate fungicide for agricultural applications .
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds not only inhibited cell growth effectively but also induced apoptosis through mitochondrial pathways, suggesting their mechanism of action involves triggering programmed cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique architecture can be contextualized by comparing it to structurally or functionally related molecules discussed in the literature.
Morpholino-Containing Derivatives
- 4,6-Dimorpholino-1,3,5-triazin-2-yl Derivatives (e.g., from ): These triazine-based compounds incorporate morpholino groups at the 4- and 6-positions. While the morpholino substituents enhance solubility and metabolic stability, the triazine core differs significantly from the benzo-thiadiazol system in the target compound. The ethanone linker in the target may confer greater conformational flexibility compared to rigid triazine scaffolds .
Benzo-Thiadiazol and Thiazole Derivatives
- 2,3-Dihydro-1,2-Benzothiazole 1,1-Dioxides (): These compounds share the sulfone (1,1-dioxide) motif but feature a non-aromatic thiazole ring fused to a benzene ring.
- Pyrazoline-Benzothiazole Hybrids (): Pyrazoline derivatives, such as 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole, demonstrate the pharmacological importance of fused heterocycles. However, the target compound’s morpholino-ethanone linker differentiates its physicochemical properties (e.g., solubility, logP) from these hybrids .
Hypothetical Data Table: Structural and Functional Attributes
While direct experimental data for the target compound is unavailable, the following table extrapolates properties based on structural analogs:
Q & A
Q. What are the common synthetic routes for 1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves multi-step reactions, including:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of substituted benzene derivatives with sulfur/nitrogen precursors under reflux conditions .
- Step 2 : Introduction of the 2,6-dimethylmorpholino group using nucleophilic substitution or coupling reactions. Triethylamine is often employed as a base to facilitate deprotonation .
- Purification : Crystallization from dimethylformamide (DMF) or ethanol, followed by thin-layer chromatography (TLC) with methanol:chloroform (1:9) to confirm purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the presence of the morpholino ring (δ 2.3–3.5 ppm for methyl groups) and the benzo[c]thiadiazole moiety (aromatic protons δ 7.0–8.5 ppm) .
- IR Spectroscopy : Key peaks include S=O stretching (1150–1250 cm) and C=O from the ethanone group (1650–1750 cm) .
- X-ray Diffraction (XRD) : For crystallographic validation of the fused heterocyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzo[c][1,2,5]thiadiazole intermediate?
- Methodological Answer :
- Solvent Selection : Absolute ethanol or glacial acetic acid enhances solubility of intermediates and reduces side reactions .
- Catalysts : Triethylamine or p-TsOH (para-toluenesulfonic acid) accelerates cyclization and thiadiazole formation .
- Temperature Control : Reflux at 80–100°C for 6–12 hours ensures complete conversion, monitored via TLC .
- Contradiction Note : Some protocols use phosphorus oxychloride for dehydration, but this may degrade sensitive functional groups; alternatives like acetic anhydride are preferred .
Q. What computational strategies are effective for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). The morpholino group’s basicity enhances binding to acidic active sites .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on morpholino) with bioactivity data to prioritize derivatives for synthesis .
- DFT Calculations : Analyze electron density maps to predict reactivity at the ethanone carbonyl group .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) across studies. Variations in bacterial strains or incubation times often explain contradictions .
- Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
- Structural Analog Comparison : Compare results with analogues like N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide to isolate substituent-specific effects .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Intermediate Synthesis
| Step | Reagent/Condition | Yield (%) | Purity Check Method | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol, reflux (6 h) | 65–75 | TLC (MeOH:CHCl₃ 1:9) | |
| Morpholino Coupling | Triethylamine, RT | 80–85 | NMR | |
| Crystallization | DMF | 90–95 | XRD |
Q. Table 2. Computational Tools for Bioactivity Prediction
| Tool | Application | Key Output | Reference |
|---|---|---|---|
| AutoDock Vina | Binding affinity estimation | ΔG (kcal/mol) | |
| Gaussian 09 | Electron density maps | HOMO-LUMO gap | |
| SWISS-MODEL | Protein structure homology | 3D binding poses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
